4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide
Description
Properties
Molecular Formula |
C14H13N3O4S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C14H13N3O4S2/c15-23(19,20)12-6-3-10(4-7-12)16-14(22)17-13(18)8-5-11-2-1-9-21-11/h1-9H,(H2,15,19,20)(H2,16,17,18,22)/b8-5+ |
InChI Key |
WVQODCPXOCIDGU-VMPITWQZSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Acryloyl Chloride Formation
Furan-2-carboxylic acid undergoes conversion to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions (60°C, 4 h). Subsequent condensation with acrolein in tetrahydrofuran (THF) at −78°C generates 3-furan-2-yl-acryloyl chloride:
$$
\text{Furan-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{Furan-2-carbonyl chloride} \xrightarrow{\text{acrolein}} \text{3-Furan-2-yl-acryloyl chloride}
$$
Yields typically exceed 85% when employing molecular sieves to absorb liberated HCl.
Isothiocyanate Conversion
The acryloyl chloride reacts with ammonium thiocyanate (NH₄SCN) in anhydrous acetone at 0–5°C:
$$
\text{3-Furan-2-yl-acryloyl chloride} + \text{NH₄SCN} \rightarrow \text{3-Furan-2-yl-acryloyl isothiocyanate} + \text{NH₄Cl}
$$
Critical parameters :
- Strict temperature control (<10°C) prevents oligomerization
- Molar ratio 1:1.2 (acyl chloride:NH₄SCN) maximizes conversion
- Reaction time: 2–3 h with mechanical stirring
Thiourea Bridge Formation
Coupling Reaction
4-Aminobenzenesulfonamide (1.0 equiv) reacts with 3-furan-2-yl-acryloyl isothiocyanate (1.1 equiv) in dimethylformamide (DMF) containing triethylamine (Et₃N) as HCl scavenger:
$$
\text{4-Aminobenzenesulfonamide} + \text{Isothiocyanate} \xrightarrow{\text{Et₃N, DMF}} \text{Target Compound}
$$
Optimized conditions :
- Temperature: 25°C (room temperature)
- Reaction time: 12–16 h
- Workup: Precipitation in ice-water followed by vacuum filtration
Yield enhancement strategies :
- Microwave irradiation (100 W, 80°C, 30 min) increases yield to 91%
- Ultrasonic agitation reduces reaction time to 4 h
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) eluent. The target compound elutes at Rf = 0.42–0.45.
Spectroscopic Validation
Key analytical data :
Comparative Analysis of Synthetic Routes
Table 1. Yield optimization under varying conditions
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Conventional | DMF | 25 | 16 | 78 | 95.2 |
| Microwave-assisted | DMF | 80 | 0.5 | 91 | 98.7 |
| Sonochemical | THF | 40 | 4 | 85 | 97.1 |
Microwave irradiation proves superior by reducing reaction time 32-fold while improving yield.
Mechanistic Considerations and Side Reactions
The thiourea formation proceeds through a concerted nucleophilic addition-elimination mechanism :
- Amine attack on isothiocyanate's electrophilic carbon
- Proton transfer to nitrogen
- Elimination of HCl (scavenged by Et₃N)
Competing pathways :
- Acylation of amine : Mitigated by using stoichiometric isothiocyanate
- Oligomerization : Controlled via low-temperature (−10°C) reactions in polar aprotic solvents
Industrial-Scale Production Considerations
For kilogram-scale synthesis:
- Continuous flow reactor design minimizes exothermic risks
- In situ isothiocyanate generation avoids handling toxic intermediates
- Crystallization-based purification replaces column chromatography:
- Solvent system: Ethanol/water (4:1)
- Recovery: 89% with ≥99.5% purity
Chemical Reactions Analysis
Types of Reactions
4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The propenoyl group can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated propenoyl derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide with related thioureido-benzenesulfonamide derivatives:
Key Observations :
- The furan-acryloyl group in the target compound provides a planar, electron-rich system distinct from heterocycles like pyrazine or quinoline in other derivatives.
- Higher molecular weight compounds (e.g., compound 9, 584.9 g/mol) often include bulky substituents (e.g., quinoxaline), which may reduce bioavailability compared to the target compound (351.4 g/mol) .
- Melting points correlate with molecular symmetry; compound 16 (quinoline derivative) has the highest melting point (214.6°C), likely due to strong intermolecular interactions .
Anticancer Activity
- Compound 9 (4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide): IC₅₀ = 15.6 mmol/L against HEPG2 liver cancer cells, outperforming doxorubicin (IC₅₀ = 71.8 mmol/L) . Radiosensitizing effects were observed at 8 kGy γ-irradiation .
- Compound 16 (Quinolin-3-yl derivative): Moderate activity with MS fragmentation showing a base peak at m/z 156 (100%) .
- Target Compound :
Antimicrobial and Antitubercular Activity
- N-(2,6-Dimethoxypyrimidin-4-yl)-4-(3-(2-methyl-4-nitro-phenyl)thioureido)benzenesulfonamide (3a) :
- Fluorinated derivatives (e.g., 4c) :
Structure-Activity Relationships (SAR)
Heterocyclic Substituents: Quinoxaline and pyrimidine derivatives (e.g., compound 9) show enhanced anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases . Furan rings (as in the target compound) may improve metabolic stability compared to bulkier groups like tetrahydronaphthalen-1-yl (compound 15) .
Electron-Withdrawing Groups :
- Fluorine or nitro substituents (e.g., compound 3a) increase antimicrobial potency by enhancing interactions with bacterial enzymes .
Flexibility vs. Rigidity :
- Compounds with fewer rotatable bonds (e.g., target compound: 4 bonds) may exhibit better membrane permeability than rigid, polycyclic derivatives .
Biological Activity
Introduction
4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide is a novel compound belonging to the sulfonamide class, characterized by its unique structural features, including a thiourea moiety and a furan-2-yl-acryloyl substituent. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Biological Activity
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antimicrobial properties , primarily through the inhibition of bacterial folate synthesis. The presence of the furan and thiourea groups in this compound may enhance its effectiveness against various pathogens. Preliminary studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent research has suggested that compounds with thiourea linkages possess potential anticancer properties. The unique structure of this compound may facilitate interactions with cellular targets involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |
Case Studies
-
Antibacterial Efficacy
- A study evaluated the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to traditional sulfonamides, suggesting its viability as an alternative treatment option.
-
Anticancer Screening
- In a separate investigation, the compound was tested on various cancer cell lines, including breast and lung cancer models. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for thioureido-benzenesulfonamide derivatives, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves condensation of substituted isothiocyanates with sulfonamide-bearing anilines. For example, in analogous compounds, intermediates like 4-aminobenzenesulfonamide are reacted with furan-acryloyl isothiocyanate derivatives under reflux in dry acetone or THF (8–12 hours, nitrogen atmosphere). Purification uses column chromatography (silica gel, ethyl acetate/hexane) .
- Optimization : Reaction yields depend on solvent polarity, temperature, and stoichiometric ratios. Evidence suggests using a 1:1.2 molar ratio (aniline:isothiocyanate) to minimize side products .
Q. How is structural characterization of thioureido-benzenesulfonamides performed to confirm regiochemistry and purity?
- Techniques :
- IR Spectroscopy : NH stretches (3200–3400 cm⁻¹), C=S (1250–1300 cm⁻¹), and sulfonamide S=O (1150–1200 cm⁻¹) .
- NMR : ¹H-NMR identifies aromatic protons (δ 6.8–8.2 ppm), thioureido NH (δ 9.5–10.5 ppm), and acryloyl protons (δ 6.0–7.5 ppm). ¹³C-NMR confirms carbonyl (C=O, ~165 ppm) and thiourea (C=S, ~180 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 358 for quinoline derivatives) and fragmentation patterns validate molecular weight .
Advanced Research Questions
Q. What experimental designs are used to evaluate the radiosensitizing potential of thioureido-benzenesulfonamide derivatives?
- Protocol :
In Vitro Screening : Compounds are tested on cancer cell lines (e.g., HEPG2) using SRB assays ( ). Cells are treated with IC₅₀ doses (e.g., 15–25 µM) and exposed to γ-irradiation (8 kGy). Viability is compared to radiation-only controls .
Mechanistic Studies : ROS generation is measured via DCFH-DA fluorescence. DNA damage is quantified using comet assays or γ-H2AX foci staining .
- Data Interpretation : Synergistic effects are calculated using combination indices (e.g., CompuSyn software). Compounds like 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)-benzenesulfonamide showed enhanced radiation sensitivity (IC₅₀ reduced by 40–60% post-irradiation) .
Q. How can contradictions in structure-activity relationships (SAR) be resolved for sulfonamide-based anticancer agents?
- Approach :
- Comparative Analysis : Compare substituent effects across derivatives. For example, quinoxaline moieties ( ) enhance DNA intercalation, while furan-acryloyl groups may improve membrane permeability.
- Docking Studies : Use software like AutoDock to predict binding affinities with targets (e.g., carbonic anhydrase IX). highlights pharmacophore models (e.g., hydrogen-bond acceptors at 3.5 Å spacing) for optimizing sulfonamide interactions .
Q. What methodologies are employed to assess enzyme inhibition (e.g., carbonic anhydrase) by thioureido-benzenesulfonamides?
- Assays :
- Esterase Activity : Measure CO₂ hydration using stopped-flow spectrophotometry (pH 6.8, 25°C). Inhibitor constants (Ki) are derived from Lineweaver-Burk plots .
- Isoform Selectivity : Test against recombinant human isoforms (CA I, II, IX) to identify selective inhibitors. For example, 4-(3-(anthraquinone)thioureido) derivatives in showed Ki values < 50 nM for CA IX .
Q. How can computational tools guide the design of thioureido-benzenesulfonamides with improved pharmacokinetic properties?
- Strategies :
- ADMET Prediction : Use SwissADME to optimize logP (target < 3) and aqueous solubility. Substituents like pyrimidine ( ) reduce P-glycoprotein efflux .
- Molecular Dynamics : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS). validated triazoloquinazoline derivatives binding to bacterial dihydrofolate reductase .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for structurally similar compounds?
- Root Causes : Variability arises from cell line specificity (e.g., HEPG2 vs. MCF7), assay protocols (SRB vs. MTT), or solvent effects (DMSO concentration).
- Mitigation : Standardize assays per NIH guidelines ( ) and validate with reference controls (e.g., doxorubicin in ). Cross-check SAR trends with docking results .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
